B1575267 Carcinoembryonic antigen-related cell adhesion molecule 5 (653-667)

Carcinoembryonic antigen-related cell adhesion molecule 5 (653-667)

カタログ番号 B1575267
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Carcinoembryonic antigen-related cell adhesion molecule 5

科学的研究の応用

Role in Cancer Progression and Metastasis

CEACAM5, part of the carcinoembryonic antigen-related cell adhesion molecules (CEACAMs) family, plays a significant role in cancer progression, inflammation, angiogenesis, and metastasis. Studies have demonstrated its function in cell adhesion, intracellular, and intercellular signaling during these complex biological processes, particularly in melanoma, lung, colorectal, and pancreatic cancers. CEACAM5 is recognized as a clinical biomarker and a potential therapeutic target in these cancers (Beauchemin & Arabzadeh, 2013).

Modulating Immune Responses

CEACAM5 is implicated in modulating immune responses associated with infection, inflammation, and cancer. It functions as a regulatory co-receptor for lymphoid and myeloid cell types, affecting the growth and differentiation of normal and cancerous cells. This highlights the importance of CEACAMs in immunity (Gray-Owen & Blumberg, 2006).

Physiological and Pathophysiological Roles

CEACAM5 is involved in a variety of physiological processes, including tissue architecture shaping, neovascularization, insulin homeostasis, and T-cell proliferation. It serves as a receptor for specific pathogens, offering an insight into pathogen-host co-evolution. Understanding CEACAM5's action in vivo helps elucidate its role in physiology and pathophysiology (Kuespert, Pils, & Hauck, 2006).

Application in Tumor Immunotherapy

CEACAM5's diversified biology in normal and tumor tissues extends to its application in tumor diagnosis, prognosis, and treatment. It's a focus of recent clinical studies in cancer immunotherapies, including bispecific antibody therapy, radio-immuno-therapy, imaging, and chimeric antigen receptor T cells (CAR-T) approaches (Han et al., 2020).

Prognostic Factor in Hepatocellular Carcinoma

Loss of CEACAM5 expression in hepatocellular carcinoma (HCC) cells functions as an adverse prognostic factor. It's a negative regulator of tumor cell growth and may act as a tumor suppressor, with its expression down-regulated in increasing histologic grades of malignancies (Cruz et al., 2005).

Dual Role in Human Malignancies

CEACAM5 exhibits a complex role in inflammation and holds varying expression patterns in different types of tumors. It's initially regarded as a tumor suppressor, but recent studies link it to the progression of malignancy and metastatic spread, highlighting its potential as a prognostic factor and a molecular target for cancer therapy (Calinescu et al., 2018).

特性

配列

YACFVSNLATGRNNS

ソース

Homo sapiens (human)

保存方法

Common storage 2-8℃, long time storage -20℃.

同義語

Carcinoembryonic antigen-related cell adhesion molecule 5 (653-667)

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。